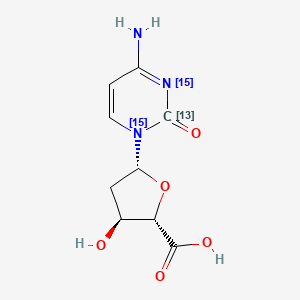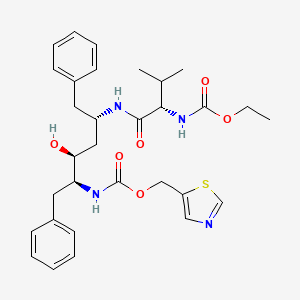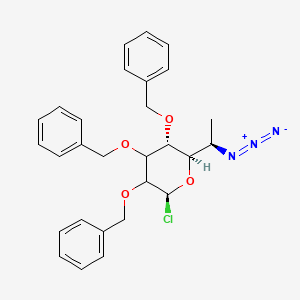![molecular formula C30H32N2O7Si B13860890 2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)](/img/structure/B13860890.png)
2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) is a synthetic nucleoside analog. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) typically involves multiple stepsThe final step involves the esterification of the hydroxyl groups with 4-methylbenzoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trimethylsilyl-ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a probe for studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) involves its incorporation into nucleic acids. This incorporation can disrupt normal DNA and RNA synthesis, leading to the inhibition of cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another nucleoside analog used as a DNA synthesis probe.
2’-Deoxy-5-iodouridine: Used in similar applications but has different reactivity due to the presence of an iodine atom.
Uniqueness
2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) is unique due to the presence of the trimethylsilyl-ethynyl group, which enhances its stability and reactivity. This makes it particularly useful in synthetic chemistry and biological studies .
Propriétés
Formule moléculaire |
C30H32N2O7Si |
|---|---|
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-[2,4-dioxo-5-(2-trimethylsilylethynyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C30H32N2O7Si/c1-19-6-10-21(11-7-19)28(34)37-18-25-24(39-29(35)22-12-8-20(2)9-13-22)16-26(38-25)32-17-23(14-15-40(3,4)5)27(33)31-30(32)36/h6-13,17,24-26H,16,18H2,1-5H3,(H,31,33,36)/t24-,25+,26+/m0/s1 |
Clé InChI |
FDKOXQWIFHEWKM-JIMJEQGWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C#C[Si](C)(C)C)OC(=O)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C#C[Si](C)(C)C)OC(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


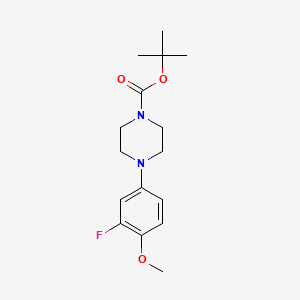
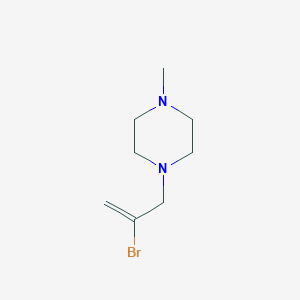
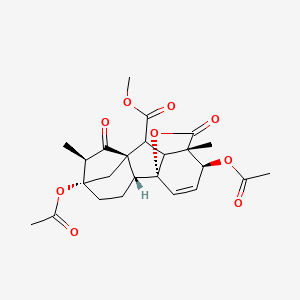
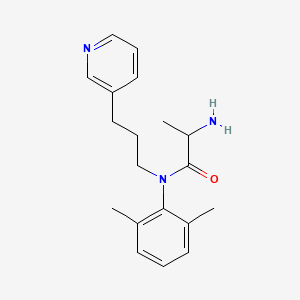
amine Hydrochloride](/img/structure/B13860843.png)
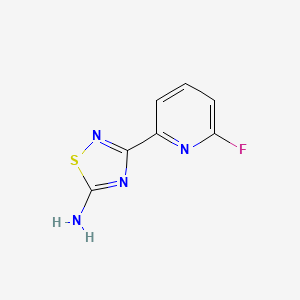


![4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide](/img/structure/B13860869.png)
